7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide is a complex organic compound that belongs to the class of benzoxepines, which are characterized by their fused benzene and oxepine rings. This compound is notable for its potential biological activities, including anti-cancer properties and effects on various biological pathways. The structure comprises a carboxamide functional group, which is significant in medicinal chemistry for its role in drug design and interaction with biological targets.
The synthesis and characterization of 7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide have been discussed in various scientific literature, including studies on the synthesis of coumarin derivatives and benzoxepine compounds. These studies often focus on the development of synthetic methodologies that yield high purity and yield of such compounds, which are critical for further biological evaluation.
This compound can be classified under:
The synthesis of 7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide can be approached through several methods, primarily focusing on the formation of the oxepine ring and subsequent modifications to introduce the carboxamide group.
The molecular structure of 7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide can be represented as follows:
The compound features:
Key spectral data that characterize this compound include:
The chemical reactivity of 7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide can be explored through various reactions:
The mechanism of action for 7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide involves interaction with specific biological targets:
Key physical constants include melting point and solubility profiles obtained through various solvent systems, which are crucial for formulation development in pharmaceutical applications.
7-methyl-N-(2-oxo-2H-chromen-6-y)-1-benzoxepine-4-carboxamide has potential applications in several scientific fields:
The synthesis of the structurally complex hybrid molecule 7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide integrates strategies from heterocyclic and supramolecular chemistry. Key challenges involve the controlled construction of the seven-membered benzoxepine ring, regioselective functionalization of the coumarin nucleus, and efficient amide bond formation between these advanced intermediates. Methodologies are continuously refined to enhance yield, regiocontrol, and sustainability [2] [8].
The synthesis typically proceeds via sequential assembly of the benzoxepine core followed by coupling with a functionalized coumarin precursor. A pivotal step involves ring-closing metathesis (RCM) for constructing the seven-membered oxepine ring. This begins with ortho-allylated phenol derivatives (e.g., 2-allyl-4-methylphenol), which undergo O-alkylation with bromoallyl derivatives (e.g., 4-bromo-1-butene) to form diallyl ether intermediates. Treatment with a Grubbs II catalyst (typically 2–5 mol% in refluxing dichloromethane) facilitates RCM, yielding the dihydro-1-benzoxepine scaffold. Subsequent aromatization using activated carbon or palladium-catalyzed dehydrogenation introduces the required unsaturation, furnishing 7-methyl-1-benzoxepine-4-carboxylic acid after carboxylation at the C4 position via directed ortho-metalation or Kolbe–Schmitt carboxylation [8].
Parallelly, 6-amino-7-methylcoumarin is prepared via Pechmann condensation of m-aminophenol with ethyl acetoacetate under acidic conditions (conc. H₂SO₄ or BF₃·Et₂O), achieving yields >75% [2] [6]. The final amide coupling employs carbodiimide-mediated activation (EDC·HCl or DCC) with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) as additives to suppress racemization. Reaction in anhydrous DMF at 0–25°C for 12–24 hours typically delivers the target compound in 65–82% yield after silica gel purification [1] [4].
Table 1: Key Steps in the RCM/Amide Coupling Route
Step | Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Benzoxepine RCM | Grubbs II (5 mol%), CH₂Cl₂, reflux, 24 h | 3,4-Dihydro-1-benzoxepine | 60-75% |
Aromatization | 10% Pd/C, o-xylene, 180°C | 7-Methyl-1-benzoxepine | 85-92% |
Coumarin Synthesis | m-Aminophenol + ethyl acetoacetate, H₂SO₄, 80°C | 6-Amino-7-methylcoumarin | 70-85% |
Amide Coupling | EDC·HCl, HOBt, DMF, 0°C→rt, 18 h | Target Compound | 65-82% |
Microwave-assisted Claisen rearrangements offer accelerated access to key benzoxepine precursors. Allyl ethers derived from o-allylphenols undergo [3,3]-sigmatropic rearrangement under microwave irradiation (150–200°C, solvent-free or in ionic liquids like [b-3C-im][NTf₂]), reducing reaction times from hours to <10 minutes. This method enhances regioselectivity for ortho-allylated products (>95%) and suppresses thermal degradation, improving yields by 15–30% compared to conventional heating [5] [7] [9].
For constructing the coumarin-benzoxepine linkage, Ullmann-type C–N couplings provide a copper-catalyzed alternative to traditional amidation. Employing 6-iodocoumarin derivatives and 7-methyl-1-benzoxepine-4-amine with catalytic CuI (10 mol%) and bidentate ligands (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) in toluene at 110°C achieves coupling in 70–88% yield. This method circumvents the need for pre-functionalized carboxylic acids/amines and exhibits superior functional group tolerance. Optimized protocols use microwave irradiation (100–120°C, 30–60 min) or oxalamide ligands to activate challenging aryl chlorides, reducing copper loading to 2–5 mol% [3] [8] [10].
Table 2: Performance Comparison of Novel Synthetic Approaches
Method | Conditions | Advantages | Yield Range |
---|---|---|---|
MW-Claisen Rearrangement | [b-3C-im][NTf₂], 180°C, 5 min | Time efficiency, high regioselectivity | 85-95% |
Ullmann C–N Coupling (MW) | CuI (5 mol%), L-proline, DMSO, 100°C, 45 min | Avoids pre-activation; broad substrate scope | 75-88% |
Ullmann with Oxalamide Ligands | CuI (2 mol%), oxalamide, K₃PO₄, dioxane, 80°C | Low catalyst loading; aryl chloride tolerance | 70-82% |
Regioselectivity is critical during both coumarin functionalization and benzoxepine coupling. The coumarin C6 position is inherently more nucleophilic than C8 due to resonance and electronic effects, but competing reactions at the lactone carbonyl or C3 can occur. Protection of the coumarin lactone oxygen with trimethylsilyl groups prior to iodination or amination minimizes side reactions. Directed ortho-metalation using n-BuLi and (-)-sparteine at -78°C enables selective C6 lithiation, which can be quenched with electrophiles (I₂, B(OMe)₃) to install coupling handles with >90% regiocontrol [2] [4].
During amidation, suppressing O- to N-acyl migration is essential due to the proximity of the coumarin C7 carbonyl. Employing low-temperature activation (0°C) of the benzoxepine carboxylic acid with PyBOP and sterically hindered bases (e.g., i-Pr₂NEt) minimizes this side reaction. Solvent screening reveals aprotic dipolar solvents (DMF, NMP) outperform THF or CH₂Cl₂ in preserving regiochemistry. Computational studies (DFT) confirm that transition states involving N-acylation are energetically favored (ΔΔG‡ = 3.5–5.2 kcal/mol) over O-acylation pathways when bulky activators are used [1] [4] [6].
Table 3: Troubleshooting Regiochemical Challenges
Challenge | Optimization Strategy | Outcome |
---|---|---|
Competing C8 vs. C6 functionalization | TMS protection + directed ortho-metalation | C6 selectivity >90% |
O- vs. N-Acyl migration in amide bond formation | PyBOP/i-Pr₂NEt, DMF, 0°C | <5% O-acylated byproduct |
Benzoxepine C4 vs. C2 carboxylation | Directed metalation (BuLi, -78°C) + CO₂ | Exclusive C4 functionalization (98%) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8